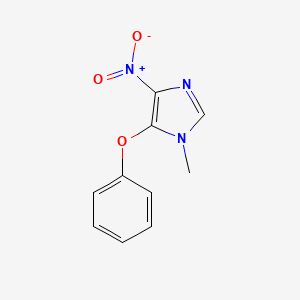
1-Methyl-4-nitro-5-phenoxy-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-nitro-5-phenoxy-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 1-position, a nitro group at the 4-position, and a phenoxy group at the 5-position. These substituents impart unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-nitro-5-phenoxy-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with a nitrating agent such as nitric acid and sulfuric acid to introduce the nitro group at the 4-position . The phenoxy group can be introduced via a nucleophilic substitution reaction using phenol and a suitable leaving group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-nitro-5-phenoxy-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Phenol with a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-Methyl-4-amino-5-phenoxyimidazole.
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methyl-4-nitro-5-phenoxy-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections caused by anaerobic bacteria and parasites.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-nitro-5-phenoxy-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it effective against anaerobic bacteria and parasites . The phenoxy group may enhance its lipophilicity, aiding in its cellular uptake.
Comparación Con Compuestos Similares
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used for its antimicrobial properties.
Uniqueness: 1-Methyl-4-nitro-5-phenoxy-1H-imidazole is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other nitroimidazoles that typically do not have such substituents.
Propiedades
Fórmula molecular |
C10H9N3O3 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
1-methyl-4-nitro-5-phenoxyimidazole |
InChI |
InChI=1S/C10H9N3O3/c1-12-7-11-9(13(14)15)10(12)16-8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
VMLJJTZTMKBFPE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1OC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













